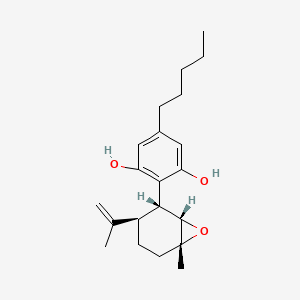

1(R),2(S)-epoxy Cannabidiol

Description

Properties

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-[(1S,2R,3R,6R)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]-5-pentylbenzene-1,3-diol |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19(17(23)12-14)18-15(13(2)3)9-10-21(4)20(18)24-21/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18+,20-,21+/m0/s1 |

InChI Key |

ZNMAVDDTVQRISH-DZLUEKEQSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@H]2[C@@H](CC[C@@]3([C@H]2O3)C)C(=C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C(CCC3(C2O3)C)C(=C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Identity of a Cannabidiol Derivative: A Technical Guide to the Discovery, Origin, and Activity of Cannabielsoin, Formerly 1(R),2(S)-CBD Epoxide

A case of mistaken identity in cannabinoid research has led to a deeper understanding of the degradation products of cannabidiol (CBD). This technical guide provides an in-depth exploration of a CBD derivative initially identified as 1(R),2(S)-CBD epoxide. It details the subsequent structural revision to cannabielsoin (CBE), its synthesis, metabolic origin, and its significant biological activity as a modulator of the Wnt/β-catenin signaling pathway and a biased agonist of the cannabinoid receptor 1 (CB1).

Initially, a synthetic derivative of cannabidiol, prepared by oxidation, was reported to be 1(R),2(S)-CBD epoxide. This compound garnered significant interest due to its potent, dose-dependent inhibitory activity on the Wnt/β-catenin signaling pathway, a critical pathway implicated in neuropathic pain.[1] However, subsequent rigorous analysis using anisotropic NMR and advanced synthetic chemistry methods revealed that the actual structure of this bioactive compound was not the epoxide, but rather its isomer, cannabielsoin (CBE).[2][3][4] This guide will address this pivotal structural correction and focus on the true active compound, cannabielsoin, while acknowledging the role of the epoxide as a key intermediate.

Origin: A Product of Oxidation and Metabolism

Cannabielsoin is not a primary phytocannabinoid biosynthesized directly by the Cannabis sativa plant. Instead, it arises from the chemical transformation of cannabidiol.[5][6] Its origin can be traced to two main pathways:

-

Oxidative Degradation: CBE is a primary oxidation byproduct of CBD.[5][6] This process can occur naturally over time as cannabis ages or is exposed to oxygen. The oxidation of CBD can be mimicked in the laboratory using various oxidizing agents, which has been crucial for its synthesis and study.[4][7]

-

Metabolic Transformation: CBE has also been identified as a metabolite of CBD in mammals. In vivo and in vitro studies have shown that hepatic microsomal enzymes, specifically the cytochrome P-450 system, can convert CBD into CBE.[8][9] This metabolic pathway suggests that some of the physiological effects observed after CBD administration could be attributed to its metabolite, CBE.

It is important to note that while the 1(R),2(S)-CBD epoxide is a necessary intermediate in the synthetic conversion of CBD to CBE, its natural occurrence in the cannabis plant has not been established. Its existence is primarily transient, as it readily rearranges to the more stable CBE structure.

Synthesis of Cannabielsoin via a CBD Epoxide Intermediate

The synthesis of cannabielsoin from cannabidiol is a key process that highlights the role of the 1(R),2(S)-CBD epoxide as a transient intermediate. Several methods have been developed for this transformation, with the epoxidation of CBD being the critical first step.

Experimental Protocols

Below are detailed methodologies for the synthesis of cannabielsoin, adapted from published literature.[4][7][10]

Method 1: One-Pot Synthesis using in situ Generated Dimethyldioxirane (DMDO) from Oxone®

This method provides a stereoselective and protecting-group-free approach to synthesize cannabielsoin from cannabidiol.

-

Materials:

-

Cannabidiol (CBD)

-

Acetone

-

Oxone® (potassium peroxymonosulfate)

-

Sodium bicarbonate (NaHCO₃)

-

Suitable base (e.g., potassium carbonate)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

-

-

Procedure:

-

Dissolve cannabidiol in a mixture of acetone and water.

-

To this stirred solution, add sodium bicarbonate to maintain a neutral to slightly basic pH.

-

In a separate flask, prepare a solution of Oxone® in water.

-

Add the Oxone® solution portion-wise to the CBD solution over a period of several hours at room temperature. The in situ generation of dimethyldioxirane will epoxidize the CBD.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material (CBD) is consumed.

-

Once the epoxidation is complete, add a suitable base (e.g., potassium carbonate) to the reaction mixture to induce the stereospecific epoxide ring-opening and cyclization to cannabielsoin.

-

After the reaction is complete, pour the mixture into a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to yield pure cannabielsoin.

-

Method 2: Payne Epoxidation of CBD Diacetate

This method involves the protection of the phenolic hydroxyl groups of CBD as acetates prior to epoxidation.

-

Materials:

-

Cannabidiol (CBD)

-

Acetic anhydride

-

Pyridine or other suitable base

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Sodium hydroxide (NaOH) or other base for deprotection

-

Methanol or ethanol

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Acetylation of CBD: Dissolve CBD in a suitable solvent like dichloromethane and add acetic anhydride and a base such as pyridine. Stir the reaction until the acetylation is complete (monitored by TLC). Work up the reaction to obtain CBD diacetate.

-

Epoxidation: Dissolve the CBD diacetate in dichloromethane and cool the solution in an ice bath. Add m-CPBA portion-wise and stir the reaction at low temperature. Allow the reaction to warm to room temperature and stir until the epoxidation is complete.

-

Quench the reaction with a solution of sodium bicarbonate. Extract the product with dichloromethane, wash with brine, dry, and concentrate.

-

Deprotection: Dissolve the crude epoxide in methanol or ethanol and add a solution of sodium hydroxide. Stir the reaction until the acetate groups are removed.

-

Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the resulting cannabielsoin by silica gel column chromatography.

-

Experimental Workflow

References

- 1. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro metabolic formation of a new metabolite, 6 beta-hydroxymethyl-delta 9-tetrahydrocannabinol from cannabidiol through an epoxide intermediate and its pharmacological effects on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cannabielsoin (CBE), a CBD Oxidation Product, Is a Biased CB1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. future4200.com [future4200.com]

- 8. Identification of Cannabielsoin, a New Metabolite of Cannabidiol Formed by Guinea-Pig Hepatic Microsomal Enzymes, and Its Pharmacological Activity in Mice [jstage.jst.go.jp]

- 9. Cannabielsoin as a new metabolite of cannabidiol in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1(R),2(S)-epoxy Cannabidiol (CAS Number: 2345666-26-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental data for 1(R),2(S)-epoxy Cannabidiol (CAS No. 2345666-26-2). A critical aspect of the research surrounding this compound is the structural reassignment of a previously reported synthetic product, initially identified as this compound, to the compound cannabielsoin. This guide will distinguish between the data pertaining to the authentic this compound and the potential misattributions. The document will cover its role as an inhibitor of the Wnt/β-catenin signaling pathway and its potential as a neuroprotective agent, presenting available data in a structured format for clarity and further research.

Chemical and Physical Properties

This compound is a derivative of cannabidiol (CBD) characterized by an epoxide ring. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2345666-26-2 | [1] |

| Formal Name | 2-[(1S,2R,3R,6R)-6-methyl-3-(1-methylethenyl)-7-oxabicyclo[4.1.0]hept-2-yl]-5-pentyl-1,3-benzenediol | [1] |

| Synonyms | 1(R),2(S)-CBD epoxide, 1(R),2(S)-epoxy CBD | [1] |

| Molecular Formula | C₂₁H₃₀O₃ | [1] |

| Molecular Weight | 330.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 3 years | [1] |

Synthesis and Structural Elucidation

The synthesis of specific cannabinoid epoxides can be challenging. A previously reported synthesis of a compound thought to be 1(R),2(S)-CBD epoxide utilized Oxone® as an oxidizing agent. However, subsequent research involving anisotropic NMR and synthetic chemistry methods led to a structural revision of this product, reassigning it as cannabielsoin.[2][3]

A proposed synthetic route to achieve this compound involves the regioselective epoxidation of the endocyclic double bond of a protected cannabidiol derivative.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Inhibition of the Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is centered on the regulation of the transcriptional coactivator β-catenin. In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a "destruction complex." Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene expression.

Simplified Wnt/β-catenin Signaling Pathway:

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Neuroprotective Potential

Given the role of Wnt/β-catenin signaling in neuronal health and the known neuroprotective properties of cannabinoids, this compound is a promising candidate for research into neuroprotective agents. The parent compound, cannabidiol, has been shown to exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.

Experimental Data and Protocols

Detailed experimental protocols for the synthesis and biological evaluation of authentic this compound are not extensively available in the public domain, partly due to the aforementioned structural misidentification in earlier literature. However, based on general laboratory practices for similar compounds, the following outlines conceptual experimental approaches.

Spectroscopic and Analytical Data

A crucial step in confirming the identity of this compound is thorough spectroscopic analysis.

| Analysis Type | Expected Data |

| ¹H NMR | Signals corresponding to the protons of the cannabinoid scaffold, with characteristic shifts for the epoxide ring protons. |

| ¹³C NMR | Resonances for all 21 carbon atoms, with specific chemical shifts for the carbons of the epoxide. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₂₁H₃₀O₃. Fragmentation patterns can provide further structural information. |

| Chiral HPLC | Separation of enantiomers to confirm the specific (1R,2S) stereochemistry. |

Wnt/β-catenin Pathway Inhibition Assay (Conceptual Protocol)

A common method to assess the inhibition of the Wnt/β-catenin pathway is the TOP/FOPflash reporter assay.

Experimental Workflow:

Caption: Conceptual workflow for a TOP/FOPflash reporter assay to measure Wnt/β-catenin pathway inhibition.

Neuroprotection Assay (Conceptual Protocol)

The neuroprotective effects of this compound can be evaluated in vitro using neuronal cell lines (e.g., SH-SY5Y or primary neurons) subjected to an insult.

Experimental Workflow:

Caption: Conceptual workflow for an in vitro neuroprotection assay.

Future Directions

The clarification of the structure of the Wnt/β-catenin modulating compound previously misidentified as this compound opens up new avenues of research. Future work should focus on:

-

Definitive Synthesis: Development and publication of a robust and stereoselective synthesis for authentic this compound.

-

Biological Re-evaluation: A thorough investigation of the biological activities of the confirmed this compound, particularly its potency as a Wnt/β-catenin inhibitor and its neuroprotective efficacy.

-

Comparative Studies: Direct comparison of the biological activities of this compound and cannabielsoin to delineate their respective pharmacological profiles.

-

In Vivo Studies: Progression to in vivo models of diseases where Wnt/β-catenin dysregulation or neuronal damage are implicated, to assess the therapeutic potential of this compound.

Conclusion

This compound (CAS 2345666-26-2) is a cannabidiol derivative with significant potential as a modulator of the Wnt/β-catenin signaling pathway and as a neuroprotective agent. The critical revision of the structure of a related synthetic compound underscores the importance of rigorous analytical characterization in drug discovery and development. This technical guide provides a summary of the current state of knowledge and a framework for future research into this promising compound.

References

The Emerging Therapeutic Potential of Epoxy Cannabinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system, a key regulator of physiological processes including pain, inflammation, and neurotransmission, presents a rich landscape for therapeutic innovation. Beyond the well-characterized endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), a newer class of lipid mediators, the epoxy cannabinoids, is gaining significant attention. Formed through the cytochrome P450 (CYP)-mediated epoxidation of endocannabinoids, these molecules exhibit unique biological activities, including potent and selective agonism at the cannabinoid receptor 2 (CB2), offering a promising avenue for the development of novel anti-inflammatory and analgesic agents with potentially fewer psychotropic side effects than classical cannabinoid therapies. This technical guide provides an in-depth overview of the biological activity of epoxy cannabinoids, focusing on their receptor pharmacology, signaling pathways, and preclinical efficacy. Detailed experimental protocols for their characterization are provided to facilitate further research and development in this exciting field.

Introduction

The endocannabinoid system (ECS) comprises cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[1] The primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of cannabinoids. While CB1 receptors are predominantly expressed in the central nervous system and are associated with the psychotropic effects of cannabinoids, CB2 receptors are primarily found in the periphery, particularly on immune cells, and are implicated in modulating inflammation and pain.[2]

Endocannabinoids, such as anandamide (AEA), are polyunsaturated fatty acid derivatives that can be metabolized by various enzymatic pathways, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[1][3] The latter pathway leads to the formation of epoxygenated metabolites, known as epoxy cannabinoids.[4] This guide focuses on the biological activity of these epoxy cannabinoids, highlighting their potential as selective CB2 receptor agonists and their therapeutic implications.

Biosynthesis of Epoxy Cannabinoids

Epoxy cannabinoids are formed from the epoxidation of the double bonds in the arachidonic acid backbone of endocannabinoids like anandamide. This reaction is catalyzed by CYP epoxygenases.[4] For instance, anandamide can be converted to various epoxyeicosatrienoic acid ethanolamides (EET-EAs).[1]

The formation of 5,6-EET-EA from anandamide is a key example of this bioactivation pathway. This conversion has been shown to be carried out by human CYP isoforms.[4]

Receptor Pharmacology

Epoxy cannabinoids have demonstrated a distinct pharmacological profile compared to their parent endocannabinoids, most notably a significant increase in affinity and selectivity for the CB2 receptor.

Receptor Binding Affinities

Radioligand binding assays are crucial for determining the affinity of epoxy cannabinoids for CB1 and CB2 receptors. These assays typically involve the displacement of a high-affinity radiolabeled cannabinoid ligand, such as [³H]CP-55,940, from receptor-expressing cell membranes by the test compound. The inhibition constant (Ki) is then calculated to quantify the binding affinity.

One of the most well-studied epoxy cannabinoids, 5,6-epoxyeicosatrienoic acid ethanolamide (5,6-EET-EA), has been shown to be a potent and highly selective CB2 receptor agonist. In membranes from Chinese hamster ovary (CHO) cells expressing human CB1 or CB2 receptors, 5,6-EET-EA displayed a Ki of 11.4 µM for CB1 and 8.9 nM for CB2, demonstrating over 1000-fold selectivity for the CB2 receptor.[5]

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference |

| 5,6-EET-EA | 11,400 | 8.9 | ~1280-fold | [5] |

In silico molecular docking studies have further explored the binding of various epoxyeicosatrienoic ethanolamides (EET-EAs) and epoxydocosahexaenoic ethanolamides (EDP-EAs) to CB1 and CB2 receptors. These studies predict that epoxygenation of anandamide and docosahexaenoyl ethanolamide (DHEA) enhances CB2 selectivity.[6] Among the EET-EA regioisomers, 11,12-EET-EA was predicted to have the highest affinity for CB2, while 19,20-EDP-EA showed the highest predicted affinity among the EDP-EAs.[6]

Functional Activity

The functional activity of epoxy cannabinoids as agonists or antagonists is typically assessed using cAMP (cyclic adenosine monophosphate) accumulation assays in cells expressing the cannabinoid receptors. CB1 and CB2 receptors are Gi/o-coupled, meaning that agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

For 5,6-EET-EA, its agonist activity at the CB2 receptor was confirmed by its ability to inhibit forskolin-stimulated cAMP accumulation in CHO cells stably expressing the human CB2 receptor, with an IC50 value of 9.8 nM.[5]

| Compound | Assay | Receptor | EC50/IC50 (nM) | Reference |

| 5,6-EET-EA | cAMP Inhibition | Human CB2 | 9.8 | [5] |

Signaling Pathways

Upon binding to the CB2 receptor, epoxy cannabinoids initiate a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs.

References

- 1. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 3. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 4. A Cytochrome P450-Derived Epoxygenated Metabolite of Anandamide Is a Potent Cannabinoid Receptor 2-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Unraveling the Pharmacological Profile of 1(R),2(S)-epoxy Cannabidiol and its Structural Analog, Cannabielsoin

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the potential pharmacological targets of 1(R),2(S)-epoxy Cannabidiol. A critical review of the scientific literature reveals a significant structural misidentification in early research, where the compound responsible for potent inhibition of the Wnt/β-catenin signaling pathway was initially identified as this compound but later confirmed to be cannabielsoin (CBE). This guide clarifies this crucial distinction and presents the current understanding of the pharmacological profiles of both compounds. The primary focus shifts to cannabielsoin as a modulator of the Wnt/β-catenin pathway and a biased agonist of the cannabinoid receptor 1 (CB1). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key signaling pathways and scientific findings.

The Critical Structural Revision: this compound vs. Cannabielsoin

Initial research by Nalli and colleagues in 2019 reported that a synthetic derivative of cannabidiol (CBD), purported to be this compound, exhibited potent, dose-dependent inhibitory activity against the Wnt/β-catenin signaling pathway.[1] This finding suggested a novel therapeutic avenue for conditions associated with aberrant Wnt signaling, such as neuropathic pain.

However, a subsequent 2021 study by Monroe and colleagues revisited the synthesis and structural analysis of this compound.[2] Through rigorous spectroscopic and synthetic chemistry methods, they demonstrated that the product of the reported synthesis was not the epoxide but rather cannabielsoin (CBE). This structural revision is a pivotal point in understanding the pharmacology of CBD derivatives and redirects the focus of Wnt/β-catenin modulation to CBE.

To visually represent this important scientific clarification, the following diagram illustrates the relationship between CBD, the initially proposed epoxide, and the actual product, CBE.

Pharmacological Targets of Cannabielsoin (CBE)

With the structural identity clarified, cannabielsoin emerges as a molecule of significant interest. Its pharmacological profile is beginning to be elucidated, with the Wnt/β-catenin pathway and the cannabinoid receptor 1 (CB1) being the primary targets identified to date.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The study by Nalli et al. demonstrated that CBE is a potent inhibitor of this pathway in a dose-dependent manner.[1] While the precise IC50 value from this study is not publicly available, the qualitative description of its potent activity underscores its potential as a therapeutic agent.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of cannabielsoin.

Cannabinoid Receptor 1 (CB1)

Recent research has identified cannabielsoin as a biased agonist of the CB1 receptor.[3] Specifically, the S-stereoisomer of CBE (S-CBE) acts as a G-protein biased agonist, showing activity in a cAMP assay with an EC50 of 3.7 µM.[3] This biased agonism suggests that CBE may activate the CB1 receptor's G-protein signaling pathway without significantly recruiting β-arrestin, a mechanism that could potentially lead to therapeutic benefits with a reduced side-effect profile compared to unbiased CB1 agonists.

| Compound | Target | Assay | Activity | Value |

| S-Cannabielsoin | CB1 Receptor | cAMP Assay | Biased Agonist | EC50 = 3.7 µM[3] |

Potential Pharmacological Profile of this compound

Due to the structural misidentification, there is a significant lack of pharmacological data specifically for this compound. As a structural analog of CBD, it is plausible that it may interact with some of the numerous targets of its parent compound. CBD is known to have a complex pharmacology, interacting with over 65 molecular targets, including:

-

Cannabinoid Receptors (CB1 and CB2): CBD has a low affinity for these receptors but can act as a negative allosteric modulator of CB1.

-

Serotonin Receptors: CBD is an agonist at the 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant effects.

-

Transient Receptor Potential (TRP) Channels: CBD can modulate the activity of several TRP channels, including TRPV1, which is involved in pain perception.

-

G-Protein Coupled Receptors (GPRs): CBD interacts with orphan GPRs such as GPR55.

Further research is required to determine if this compound shares any of this polypharmacology.

Neuroprotective Potential

The initial report on the Wnt/β-catenin inhibitor, now known to be CBE, suggested its potential as a neuroprotective agent.[1] The neuroprotective effects of cannabinoids are well-documented and are generally attributed to their anti-inflammatory, antioxidant, and anti-excitotoxic properties. The inhibition of the Wnt/β-catenin pathway by CBE could contribute to neuroprotection in pathological conditions where this pathway is dysregulated. Additionally, the modulation of the CB1 receptor by CBE may also play a role in neuroprotective mechanisms.

The following diagram outlines a potential workflow for investigating the neuroprotective effects of a novel compound like cannabielsoin.

Experimental Protocols

Wnt/β-catenin Signaling Assay (TCF/LEF Reporter Assay)

This protocol is a generalized procedure based on standard TCF/LEF luciferase reporter assays, as the specific detailed protocol from Nalli et al. (2019) is not fully available in the public domain.

Objective: To quantify the effect of a test compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. In cells with an active canonical Wnt pathway, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, driving the expression of the luciferase reporter gene. Inhibition of the pathway will result in a decrease in luciferase activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)

-

A control plasmid for normalization of transfection efficiency (e.g., a plasmid constitutively expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Wnt3a conditioned media (to activate the pathway)

-

Test compound (Cannabielsoin)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with fresh medium containing Wnt3a conditioned media (to activate the Wnt pathway) and various concentrations of the test compound (Cannabielsoin). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of Wnt signaling for each concentration of the test compound relative to the Wnt3a-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The investigation into the pharmacological targets of this compound has led to a significant and crucial finding: the potent inhibitor of the Wnt/β-catenin pathway is, in fact, cannabielsoin. This clarification redirects future research efforts towards understanding the therapeutic potential of CBE. The dual action of CBE as a Wnt/β-catenin inhibitor and a biased CB1 agonist presents a compelling profile for further investigation in the context of neurodegenerative diseases, neuropathic pain, and cancer.

Future research should focus on:

-

Determining the precise IC50 of cannabielsoin on the Wnt/β-catenin pathway.

-

Elucidating the exact mechanism by which CBE inhibits Wnt/β-catenin signaling.

-

Investigating the in vivo efficacy of cannabielsoin in relevant disease models.

-

Exploring the potential synergistic or antagonistic effects of its dual action on the Wnt and cannabinoid systems.

-

Conducting a thorough pharmacological screening of the authentic this compound to determine its own potential biological activities.

This technical guide provides a solid foundation for these future endeavors by presenting a clear and accurate summary of the current state of knowledge.

References

- 1. Analyzing the role of cannabinoids as modulators of Wnt/β-catenin signaling pathway for their use in the management of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cannabielsoin (CBE), a CBD Oxidation Product, Is a Biased CB1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of (+)-Cedrol (InChI Key: ZNMAVDDTVQRISH-DZLUEKEQSA-N)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive characterization of (+)-Cedrol, a sesquiterpene alcohol identified by the InChI Key ZNMAVDDTVQRISH-DZLUEKEQSA-N. (+)-Cedrol is a natural compound predominantly found in the essential oils of coniferous trees, such as cedarwood. This document summarizes its physicochemical properties, details its significant biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—and elucidates the underlying molecular mechanisms and signaling pathways. Detailed experimental protocols for key biological assays and structured data tables for quantitative analysis are provided to support further research and development.

Compound Identification and Physicochemical Properties

(+)-Cedrol is a tricyclic sesquiterpene alcohol with a distinct woody aroma. Its unique structure and stereochemistry are precisely defined by its InChI Key.

| Property | Value | Reference |

| IUPAC Name | (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol | |

| Molecular Formula | C₁₅H₂₆O | |

| Molecular Weight | 222.37 g/mol | |

| CAS Number | 77-53-2 | |

| Appearance | White crystals or a pale yellow to yellow-green solid with a sweet, cedar-like aroma. | [1] |

| Melting Point | 81 - 87 °C | [1][2][3] |

| Boiling Point | 273 - 286 °C | [1][2][4] |

| Solubility | Soluble in ethanol, benzyl benzoate, and oils; slightly soluble in glycol and mineral oil. | [1][4] |

| Optical Rotation | +9.9° (c=5 in chloroform) | [1][4] |

| Vapor Pressure | 0.000499 mmHg @ 23°C | [2] |

| Flash Point | 81 °C | [2] |

| Log P | 5.29 | [2] |

Biological Activities and Mechanism of Action

(+)-Cedrol exhibits a broad spectrum of pharmacological activities, positioning it as a compound of interest for therapeutic development.

Anticancer Activity

(+)-Cedrol has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanism involves the induction of cell cycle arrest and apoptosis, and the modulation of key survival signaling pathways.

Key Mechanisms:

-

Induction of Apoptosis: (+)-Cedrol triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is evidenced by the increased expression of Bax, cleaved caspase-9, FasL, and cleaved caspase-8, leading to the activation of the executioner caspase-3.

-

Cell Cycle Arrest: The compound induces G0/G1 phase arrest in colorectal cancer cells by downregulating the expression of cell cycle regulators like CDK4 and cyclin D1.

-

Inhibition of Survival Pathways: (+)-Cedrol suppresses the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell proliferation and survival.

-

Lipid Raft Destabilization: It can chemosensitize cancer cells by destabilizing plasma membrane lipid rafts.

Quantitative Anticancer Data:

| Cell Line | Cancer Type | Assay | Endpoint | Result |

| HT-29 | Colorectal Cancer | MTT | IC₅₀ | 138.91 µM |

| CT-26 | Colorectal Cancer | MTT | IC₅₀ | 92.46 µM |

| A549 | Lung Cancer | MTT | IC₅₀ | 31.88 µM (24h), 14.53 µM (48h), 5.04 µM (72h) |

| K562 | Leukemia | MTT | IC₅₀ | 179.52 µM (48h) |

Anti-inflammatory Activity

(+)-Cedrol possesses potent anti-inflammatory properties, demonstrated in both in vitro and in vivo models.

Key Mechanisms:

-

Cytokine Suppression: It significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

-

Inhibition of Inflammatory Pathways: (+)-Cedrol blocks the phosphorylation of ERK/MAPK and p65/NF-κB signaling pathways in fibroblast-like synoviocytes, key pathways in inflammatory responses.[5]

-

Neutrophil Modulation: It acts as a novel neutrophil agonist, inducing intracellular Ca²⁺ mobilization and subsequently desensitizing neutrophils to other stimuli, thereby inhibiting chemotaxis.[6]

Quantitative Anti-inflammatory Data:

| Model | Assay | Treatment | Result |

| Human Neutrophils | fMLF-induced Chemotaxis | (+)-Cedrol | IC₅₀ of 10.6 ± 3.4 µM |

| CFA-induced Arthritis in Rats | Paw Edema & Arthritis Score | 10 and 20 mg/kg orally | Significant reduction |

| Collagen-induced Arthritis in Mice | Paw Swelling & Arthritis Score | Not specified | Significant amelioration |

Antimicrobial and Other Activities

-

Antimicrobial: The essential oil of Cunninghamia lanceolata var. konishii, with cedrol as its major component (58.3%), has shown strong growth suppression against Gram-positive bacteria and yeast, with MIC values ranging from 31.25 to 62.5 µg/mL.[7]

-

Sedative and Anxiolytic: Inhalation of cedrol has been shown to have a relaxing effect by increasing parasympathetic activity and reducing sympathetic activity.[8]

Signaling Pathways and Experimental Workflows

Anticancer Signaling Pathways of (+)-Cedrol

The anticancer effects of (+)-Cedrol are mediated through the modulation of several critical signaling cascades, leading to apoptosis and cell cycle arrest.

Caption: Anticancer signaling pathways modulated by (+)-Cedrol.

Experimental Workflow for In Vitro Anticancer Evaluation

A typical workflow to assess the anticancer properties of (+)-Cedrol involves a series of cell-based assays.

Caption: Experimental workflow for evaluating anticancer activity.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol assesses the effect of (+)-Cedrol on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of (+)-Cedrol in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of (+)-Cedrol or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with (+)-Cedrol.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of (+)-Cedrol for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[11]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[11]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways affected by (+)-Cedrol.

-

Protein Extraction: Treat cells with (+)-Cedrol, then lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3, Bcl-2, etc.) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Synthesis and Sourcing

(+)-Cedrol is a naturally abundant compound, primarily sourced through the fractional distillation of cedarwood oil, followed by recrystallization.[1] While total synthesis routes for racemic cedrol have been developed, including methods involving intramolecular Diels-Alder reactions, the stereospecific synthesis of (+)-Cedrol is complex.[13] For research purposes, purified (+)-Cedrol is commercially available from various chemical suppliers.

References

- 1. (+)-Cedrol | C15H26O | CID 6708665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - Cedrol (CAS N° 77-53-2) [scentree.co]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. Cedrol attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 8. researchgate.net [researchgate.net]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. PART I: THE STEREOSPECIFIC SYNTHESIS OF (-)-ALPHA-ACORADIENE, (-)-ALPHA-CEDRENE AND (+)-CEDROL. PART II: THE TOTAL SYNTHESIS OF BETA-SANTALOL. PART III: SYNTHESIS OF ALPHA-CHLORO-BETA-LACTONES - ProQuest [proquest.com]

An In-depth Technical Guide to 1(R),2(S)-epoxy Cannabidiol as a Research Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1(R),2(S)-epoxy Cannabidiol (CBD epoxide), a derivative of Cannabidiol, for its application as a research and forensic analytical standard. This document covers its physicochemical properties, synthesis protocols, analytical methodologies, and known biological activities, with a critical discussion on its structural identity in recent literature.

Physicochemical Properties and Data

This compound is a reference standard structurally similar to naturally occurring phytocannabinoids.[1] Its precise characterization is fundamental for its use in quantitative and qualitative analyses.

Table 1: Chemical Identification and Properties

| Property | Value | Source |

|---|---|---|

| Formal Name | 2-[(1S,2R,3R,6R)-6-methyl-3-(1-methylethenyl)-7-oxabicyclo[4.1.0]hept-2-yl]-5-pentyl-1,3-benzenediol | [1] |

| CAS Number | 2345666-26-2 | [1] |

| Molecular Formula | C₂₁H₃₀O₃ | [1] |

| Formula Weight | 330.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| SMILES | OC(C=C(C=C1O)CCCCC)=C1[C@H]2--INVALID-LINK--CC[C@]3(C)[C@H]2O3 | [1] |

| InChI Key | ZNMAVDDTVQRISH-DZLUEKEQSA-N |[1] |

Table 2: Solubility Data

| Solvent | Concentration | Source |

|---|---|---|

| DMF | 30 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| Ethanol | 30 mg/mL |[1] |

Table 3: Storage and Stability

| Parameter | Condition | Duration | Source |

|---|---|---|---|

| Storage Temp. | -20°C | [1] | |

| Stability | ≥ 3 years | At -20°C | [1] |

| Shipping | Wet ice | |[1] |

Note on Stability: Cannabidiol (CBD), the parent compound, is known to be sensitive to temperature, oxidation, and light.[2] It is highly unstable at room temperature and in oxidizing environments.[2] Studies on CBD powder show it is significantly more stable than when dissolved in an oil matrix, with temperature being the most critical factor for degradation.[3] These general stability characteristics for CBD should be considered when handling its epoxy derivative.

Synthesis Protocols and Workflows

The synthesis of this compound from Cannabidiol (CBD) typically involves the epoxidation of the endocyclic double bond on the terpene moiety.[4] Protecting the phenolic hydroxyl groups of CBD prior to epoxidation is a common strategy to prevent side reactions and improve yield.

Caption: General workflow for the synthesis of this compound from CBD.

Experimental Protocol: One-Pot Synthesis via Silylation and Epoxidation

This protocol is adapted from methodologies described for the synthesis of related cannabinoid epoxides and cannabielsoin.[5]

-

Phenol Protection (Silylation):

-

Dissolve Cannabidiol (CBD) in an appropriate aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Argon).

-

Add a silylating agent (e.g., tert-Butyldimethylsilyl chloride) and a base (e.g., imidazole).

-

Stir the reaction at room temperature until analysis (e.g., by Thin Layer Chromatography - TLC) indicates complete conversion of the starting material.

-

-

Epoxidation:

-

To the solution containing the silylated CBD, add an epoxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA).

-

Monitor the reaction by TLC. The reaction is typically stirred at room temperature.

-

-

Deprotection:

-

Upon completion of the epoxidation, add a desilylating agent, such as tetrabutylammonium fluoride (TBAF).

-

Stir until the silyl protecting groups are completely removed.

-

-

Purification:

-

Quench the reaction and perform an aqueous workup. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

-

Analytical Methodologies

The quantification and identification of cannabinoids, including epoxy derivatives, are predominantly performed using chromatographic techniques.[6] High-Performance Liquid Chromatography (HPLC) is considered the gold standard, as it can analyze both neutral and acidic cannabinoids without derivatization.[7][8] Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is also widely used.[6]

Caption: A typical workflow for the analysis of cannabinoid standards and samples.

Experimental Protocol: General HPLC-UV Method for Cannabinoid Assay

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are required for specific applications.[9][10]

-

Standard Preparation:

-

Sample Preparation:

-

Accurately weigh the sample matrix.

-

Extract cannabinoids using a validated solvent and procedure (e.g., vortexing or sonication with ethanol).[12]

-

Centrifuge to pellet solid material and filter the supernatant.

-

Dilute the filtered extract to a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with an additive like 0.1% formic acid). A common isocratic mobile phase is 75:25 (v/v) acetonitrile:water.[10]

-

Flow Rate: 1.0 - 1.5 mL/min.[9]

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Monitor at ~220 nm for neutral cannabinoids.[6]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.

-

Biological Activity and Signaling Pathways

Reported Activity: Wnt/β-catenin Pathway Inhibition

This compound has been reported to be a potent inhibitor of the Wnt/β-catenin signaling pathway in a dose-dependent manner.[13][14] This pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is implicated in various diseases, including cancer and neuropathic pain.[13] The inhibitory action makes the compound a subject of interest for neuroprotective research.[14]

Critical Consideration: Structural Revision

A 2021 study in Chemical Communications presented a structural revision of the compound previously identified as this compound in the context of Wnt/β-catenin modulation.[5] Using advanced anisotropic NMR and synthetic chemistry methods, the authors reassigned the structure of the active compound as cannabielsoin (CBE) .[5] This finding suggests that the potent biological activity originally attributed to the CBD epoxide may, in fact, belong to its isomer, cannabielsoin. Researchers using this standard for biological assays should be aware of this critical distinction and may need to include CBE as a comparator.

Caption: The Wnt/β-catenin pathway and the reported point of inhibition by the cannabinoid derivative.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Stability characteristics of cannabidiol for the design of pharmacological, biochemical and pharmaceutical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. um.edu.mt [um.edu.mt]

- 9. DSpace [cora.ucc.ie]

- 10. researchgate.net [researchgate.net]

- 11. Cannabidiol | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 12. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Structural and Functional Relationship Between Cannabidiol (CBD) and its Epoxide Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential across a range of neurological and inflammatory disorders.[1] Chemical modification of the CBD scaffold presents an opportunity to modulate its physicochemical properties and biological activity, potentially leading to the development of novel therapeutics with improved efficacy and target selectivity. This technical guide provides a detailed examination of the structural relationship between CBD and a key derivative, 1(R),2(S)-epoxy-cannabidiol (1(R),2(S)-epoxy-CBD), offering insights into its synthesis, comparative physicochemical properties, and differential biological activities, with a focus on the Wnt/β-catenin signaling pathway.

Structural Relationship: From Alkene to Epoxide

The core structural difference between CBD and 1(R),2(S)-epoxy-CBD lies in the modification of the exocyclic double bond of the p-menthadienyl moiety of CBD. This transformation involves the stereospecific addition of an oxygen atom across the C1-C2 double bond, resulting in the formation of a three-membered epoxide ring.

Key Structural Features:

-

Cannabidiol (CBD): A bicyclic monoterpenoid with two chiral centers at C3 and C4 of the terpenoid moiety.[2] The naturally occurring isomer is (-)-trans-(3R,4R)-CBD.[2] It possesses a resorcinol core with a pentyl side chain.

-

1(R),2(S)-epoxy-cannabidiol: This derivative retains the core structure of CBD but features an epoxide ring fused to the cyclohexene ring. The stereochemistry of the epoxide is crucial, with the oxygen atom added to one face of the former double bond, resulting in the (1R,2S) configuration.

The introduction of the polar epoxide group is expected to alter the molecule's polarity, hydrogen bonding potential, and overall three-dimensional shape, which in turn can influence its interaction with biological targets.

Caption: Structural transformation of CBD to 1(R),2(S)-epoxy-CBD.

Physicochemical Properties: A Comparative Analysis

| Property | Cannabidiol (CBD) | 1(R),2(S)-epoxy-cannabidiol |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₃₀O₃ |

| Molecular Weight | 314.46 g/mol | 330.46 g/mol |

| Melting Point | 66-67 °C | Data not available |

| Boiling Point | 180 °C at 0.05 mmHg | Data not available |

| logP (octanol-water) | ~6.3 | Data not available (predicted to be lower than CBD) |

| Solubility | Poorly soluble in water; Soluble in ethanol, methanol, DMSO, and organic solvents. | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[3] |

Synthesis of 1(R),2(S)-epoxy-cannabidiol: Experimental Protocol

The synthesis of 1(R),2(S)-epoxy-CBD from CBD can be achieved through the epoxidation of the exocyclic double bond. One common method involves the use of Oxone®, a potassium peroxymonosulfate-based oxidizing agent, which in situ generates a reactive dioxirane species.

Materials:

-

Cannabidiol (CBD)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂)

-

Water

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolution: Dissolve Cannabidiol (1 equivalent) in a mixture of dichloromethane and acetone at room temperature in a round-bottom flask equipped with a magnetic stirrer.

-

Buffer Addition: Add an aqueous solution of sodium bicarbonate to the reaction mixture. The bicarbonate acts as a buffer to maintain a slightly alkaline pH, which is optimal for the epoxidation reaction and prevents acid-catalyzed rearrangement of the epoxide product.

-

Oxidant Addition: Slowly add a solution of Oxone® (typically 1.5-2 equivalents) in water to the stirred biphasic mixture. The addition should be portion-wise or via a dropping funnel to control the reaction temperature, as the oxidation is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the CBD spot and the appearance of a new, more polar spot corresponding to the epoxide indicates reaction progression.

-

Quenching: Upon completion of the reaction, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium sulfite. Stir until a negative test with starch-iodide paper is obtained.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 1(R),2(S)-epoxy-cannabidiol.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Activity: Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. Both CBD and its epoxy derivative have been shown to modulate this pathway, albeit with different potencies.

Notably, an epoxy derivative of CBD has been reported to be a more potent inhibitor of the Wnt/β-catenin signaling pathway compared to CBD itself.[2] This suggests that the epoxide moiety plays a critical role in the interaction with components of this signaling cascade.

References

A Technical Guide to the Solubility of 1(R),2(S)-epoxy Cannabidiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 1(R),2(S)-epoxy Cannabidiol, a derivative of Cannabidiol (CBD), in organic solvents. The solubility of a compound is a critical physicochemical property that influences its formulation, bioavailability, and efficacy in preclinical and clinical research. This document is intended to serve as a resource for researchers and professionals in drug development by consolidating available data, outlining detailed experimental protocols for solubility determination, and visualizing relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Solubility Data

Precise and comparable solubility data is fundamental for solvent selection in various applications, from analytical chemistry to formulation development. Below are the known solubility data for this compound and, for comparative purposes, its parent compound, Cannabidiol (CBD).

Solubility of this compound

The following table summarizes the currently available quantitative solubility data for this compound. The data is derived from technical information provided by chemical suppliers.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1] |

| Dimethyl sulfoxide (DMSO) | 30[1] |

| Ethanol | 30[1] |

Comparative Solubility of Cannabidiol (CBD)

To provide a broader context for researchers, the following table presents the solubility of the parent compound, Cannabidiol (CBD), in a wider range of organic solvents. It is important to note that while structurally related, the epoxide functional group in this compound may alter its solubility profile compared to CBD.

| Solvent | Solubility of CBD (mg/mL) |

| Methanol | ~30[2][3] |

| Ethanol | ~35[2][3] |

| Dimethylformamide (DMF) | ~50[2][3] |

| Dimethyl sulfoxide (DMSO) | ~60[2][3] |

Experimental Protocols

For researchers seeking to expand upon the available solubility data or to determine the solubility of this compound in novel solvent systems, the following detailed experimental protocols are provided. These methods are standard in the pharmaceutical sciences for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., methanol, acetonitrile, ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours. The agitation speed should be adequate to keep the solid suspended without creating a vortex.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a common and reliable method for quantifying the concentration of cannabinoids in solution.

Objective: To accurately measure the concentration of this compound in the filtered supernatant from the shake-flask experiment.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for cannabinoid analysis.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape). A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Cannabinoids typically have a UV absorbance maximum around 220-230 nm. The optimal wavelength for this compound should be determined empirically.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Using the peak area of the sample and the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC-UV analysis.

Caption: Workflow for Shake-Flask Solubility Determination.

Potential Signaling Pathways of Cannabidiol Derivatives

While specific signaling pathways for this compound have not been extensively characterized, the pathways of its parent compound, CBD, offer a valuable starting point for investigation. The following diagram illustrates some of the key receptors and channels that CBD is known to interact with. It is plausible that this compound may exhibit similar or overlapping interactions.

Caption: Potential Signaling Pathways of CBD and its Derivatives.

References

The Untapped Potential: A Technical Guide to the Interaction of CBD Epoxides with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiol (CBD) has garnered significant attention for its therapeutic potential, largely attributed to its complex interaction with the endocannabinoid system (ECS). However, the pharmacological activities of its metabolites, particularly CBD epoxides, remain a largely unexplored frontier. This technical guide provides a comprehensive overview of the current understanding and future research directions for the interaction of CBD epoxides with the core components of the ECS: the cannabinoid receptors CB1 and CB2, and the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). While direct quantitative data for CBD epoxides is scarce, this document outlines the established experimental protocols necessary for such investigations, presents data for the parent compound CBD as a benchmark, and visualizes the potential signaling pathways and experimental workflows. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic promise of these unique metabolites.

Introduction: The Endocannabinoid System and Cannabidiol

The endocannabinoid system is a ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes. Its primary components include:

-

Cannabinoid Receptors: CB1 receptors, predominantly found in the central nervous system, and CB2 receptors, primarily located in the immune system.

-

Endocannabinoids: Endogenous lipid-based neurotransmitters, with anandamide (AEA) and 2-arachidonoylglycerol (2-AG) being the most well-studied.

-

Metabolic Enzymes: Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), responsible for the degradation of AEA and 2-AG, respectively.

Cannabidiol (CBD), a non-intoxicating phytocannabinoid from Cannabis sativa, exerts its effects not through direct, high-affinity binding to CB1 or CB2 receptors, but by acting as a modulator of the ECS. It has been shown to be a negative allosteric modulator of the CB1 receptor and an inhibitor of FAAH and MAGL, thereby increasing the levels of endocannabinoids.

CBD Epoxides: The Next Frontier

The metabolism of CBD in the body leads to the formation of various derivatives, including CBD epoxides. One such metabolite, 8R,9-Epoxy-CBD, has been identified as a product of hepatic microsomal oxidation of CBD.[1] These epoxide metabolites possess a reactive epoxide ring, suggesting they may have unique pharmacological properties and interaction profiles with biological targets compared to the parent CBD molecule. However, a comprehensive understanding of their engagement with the endocannabinoid system is currently lacking.

Quantitative Data on Endocannabinoid System Interactions

To date, there is a notable absence of published quantitative data (e.g., Kᵢ, IC₅₀) detailing the binding affinities of CBD epoxides for CB1 and CB2 receptors, or their inhibitory potency against FAAH and MAGL. The following tables present the known data for CBD as a reference and provide a template for the necessary data to be collected for its epoxide derivatives.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)

| Compound | CB1 Receptor | CB2 Receptor | Citation |

| Cannabidiol (CBD) | ~2000 - 10000 | ~500 - 4000 | [2][3] |

| 8,9-Epoxy-CBD | Not Available | Not Available | |

| Other CBD Epoxides | Not Available | Not Available |

Table 2: Endocannabinoid Enzyme Inhibition (IC₅₀, µM)

| Compound | FAAH | MAGL | Citation |

| Cannabidiol (CBD) | 27.5 - >100 | Not Available | [4] |

| 8,9-Epoxy-CBD | Not Available | Not Available | |

| Other CBD Epoxides | Not Available | Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the interaction of CBD epoxides with the endocannabinoid system.

Cannabinoid Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of CBD epoxides for CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

dot

Caption: Workflow for Cannabinoid Receptor Binding Assay.

Materials:

-

Cell lines expressing human CB1 or CB2 receptors (e.g., HEK293, CHO)

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)

-

Unlabeled competitor ligand (CBD epoxide)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Cells expressing the receptor of interest are harvested and homogenized.

-

The homogenate is centrifuged to isolate the cell membranes.

-

The membrane pellet is resuspended in binding buffer and protein concentration is determined.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of radiolabeled ligand with cell membranes in the presence of varying concentrations of the unlabeled CBD epoxide.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Filtration and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Filters are washed with ice-cold binding buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the CBD epoxide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

FAAH and MAGL Inhibition Assays

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of CBD epoxides on the enzymatic activity of FAAH and MAGL.

dot

Caption: Workflow for FAAH/MAGL Inhibition Assay.

Materials:

-

Source of FAAH (e.g., rat brain membranes) and MAGL (e.g., rat brain cytosol)

-

Substrate:

-

For FAAH: Arachidonoyl-7-amino-4-methylcoumarin (AMC-arachidonoyl amide) or [³H]Anandamide

-

For MAGL: 4-Nitrophenyl acetate or [³H]2-Oleoylglycerol

-

-

CBD epoxide inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Fluorometer or scintillation counter

Procedure:

-

Enzyme Preparation:

-

Prepare enzyme source from tissue homogenates (e.g., rat brain) or cell lysates overexpressing the target enzyme.

-

-

Inhibition Assay:

-

Pre-incubate the enzyme preparation with various concentrations of the CBD epoxide for a specified time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate at 37°C.

-

-

Measurement of Activity:

-

Terminate the reaction and measure the amount of product formed. For fluorogenic substrates, this is done by measuring fluorescence intensity. For radiolabeled substrates, the product is separated from the substrate and quantified by scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the CBD epoxide.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Potential Signaling Pathways of CBD Epoxides

Based on the known pharmacology of CBD, its epoxide metabolites could potentially interact with the endocannabinoid system in several ways. The diagram below illustrates these hypothetical pathways.

dot

Caption: Hypothetical Interaction of CBD Epoxides with the ECS.

This diagram illustrates the metabolic conversion of CBD to a CBD epoxide and its potential, yet unconfirmed, interactions with the CB1 and CB2 receptors and the FAAH and MAGL enzymes. The dashed lines indicate that these interactions are currently hypothetical and require experimental validation.

Conclusion and Future Directions

The study of CBD epoxides represents a promising and underexplored area of cannabinoid research. While the current body of literature provides a strong foundation for understanding the interaction of the parent compound, CBD, with the endocannabinoid system, direct evidence for the activity of its epoxide metabolites is critically needed. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the binding affinities and enzymatic inhibition potencies of various CBD epoxides.

Future research should prioritize:

-

The synthesis and purification of a panel of CBD epoxides.

-

Comprehensive screening of these compounds against CB1, CB2, FAAH, and MAGL using the described assays to generate the first quantitative data.

-

Functional assays to determine whether these interactions translate into agonistic, antagonistic, or allosteric effects at the cannabinoid receptors.

-

In vivo studies to assess the pharmacokinetic profiles and therapeutic potential of promising CBD epoxide candidates.

By filling these knowledge gaps, the scientific community can unlock the potential of this novel class of cannabinoid derivatives for the development of new therapeutics.

References

- 1. In vitro metabolic formation of a new metabolite, 6 beta-hydroxymethyl-delta 9-tetrahydrocannabinol from cannabidiol through an epoxide intermediate and its pharmacological effects on mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]

The Case of 1(R),2(S)-Epoxy Cannabidiol: A Technical Review of a Structural Revision and Its Implications

A pivotal 2021 structural reassignment of a key cannabidiol derivative necessitates a critical re-evaluation of previous research. This technical guide provides an in-depth analysis of the literature, distinguishing between the historical data now attributed to cannabielsoin and the current understanding of the true 1(R),2(S)-epoxy cannabidiol. This resource is intended for researchers, scientists, and drug development professionals to navigate the complexities of this evolving area of cannabinoid science.

A significant development in cannabinoid chemistry has reshaped the understanding of a previously studied derivative of cannabidiol (CBD). A compound initially synthesized and investigated as this compound has been definitively identified as cannabielsoin through advanced spectroscopic and synthetic chemistry methods[1]. This structural revision, published in Chemical Communications in 2021, has profound implications for the interpretation of a body of scientific literature. Biological activities and experimental data that were once ascribed to this compound are now understood to be characteristic of cannabielsoin[1].

This whitepaper serves as a comprehensive technical guide to the literature surrounding this important distinction. It aims to provide clarity for the research community by segregating the data associated with cannabielsoin from the emerging, yet sparse, information on the correctly identified this compound.

The Structural Revision: From Supposed Epoxide to Cannabielsoin

The initial synthesis that led to the compound was reported to yield 1(R),2(S)-CBD epoxide[1]. However, inconsistencies in the spectroscopic data prompted a re-investigation by Monroe et al.[1]. Their work conclusively demonstrated that the product of the reported synthesis was, in fact, cannabielsoin. This finding provides a direct link to the first known biological target and function of cannabielsoin, which had been misattributed to the epoxide[1].

Cannabielsoin: A Re-evaluation of the Data